

Application Notes and Protocols: Antimicrobial Activity of Synthetic Thiazole Compounds

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Compound of Interest

Compound Name: (5-Bromothiazol-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial activity of synthetic thiazole compounds. Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects against a wide range of pathogens.^{[1][2]} The emergence of drug-resistant microbial strains necessitates the development of novel and effective antimicrobial agents, making the study of synthetic thiazoles a critical area of research.^{[3][4]}

This document outlines detailed protocols for key antimicrobial assays and presents a summary of quantitative data from recent studies on synthetic thiazole derivatives. Additionally, visual diagrams of experimental workflows are provided to facilitate a clear understanding of the methodologies.

Data Presentation: Antimicrobial Activity of Selected Synthetic Thiazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various synthetic thiazole compounds against selected bacterial and fungal strains. The data, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), are compiled from recent scientific literature.

Table 1: Antibacterial Activity of Synthetic Thiazole Derivatives

Compound ID	Bacterial Strain	MIC (µg/mL)	MBC (µg/mL)	Reference
Compound 3	Bacillus cereus	230 - 700	470 - 940	[5][6]
Escherichia coli	230 - 700	470 - 940	[5][6]	
Staphylococcus aureus (MRSA)	230 - 700	470 - 940	[5]	
Compound 4j	Candida parapsilosis	<0.06	-	[7]
Compound 4m	Staphylococcus aureus	7.81	-	[7]
Candida albicans	0.24	-	[7]	
Compound 37c	Gram-positive bacteria	46.9 - 93.7	-	[3]
Compounds 43a, 43b, 43c, 43d	Staphylococcus aureus	16.1 (for 43a)	-	[3]
Escherichia coli	16.1 (for 43a)	-	[3]	
Lead Thiazole Compound	Staphylococcus aureus (MRSA)	1.3	-	[8]
Compounds 66-68	Staphylococcus aureus	28 - 168	-	[9]
Salmonella typhimurium	28 - 168	-	[9]	
Escherichia coli	28 - 168	-	[9]	

Table 2: Antifungal Activity of Synthetic Thiazole Derivatives

Compound ID	Fungal Strain	MIC ($\mu\text{g/mL}$)	MFC ($\mu\text{g/mL}$)	Reference
Compound 9	Candida spp.	60 - 230	110 - 470	[5]
Compound 37c	Fungal strains	5.8 - 7.8	-	[3]
Compounds 4b, 4g, 4j	Candida albicans	250	-	[10]
Compounds 67, 68	Candida albicans	168 - 172	-	[9]

Experimental Protocols

Detailed methodologies for the determination of key antimicrobial parameters are provided below. These protocols are based on standard methods frequently cited in the literature for the evaluation of novel antimicrobial agents.[11][12]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- 96-well microtiter plates
- Test thiazole compounds
- Bacterial or fungal cultures
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Sterile pipette tips and multichannel pipettor
- Incubator
- Microplate reader (optional)

Procedure:

- Preparation of Test Compounds: Prepare a stock solution of each thiazole compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations.
- Preparation of Inoculum: Grow microbial cultures overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- Assay Setup:
 - Add 100 μ L of the appropriate broth to all wells of a 96-well plate.
 - Add 100 μ L of the diluted test compound to the first well of a row and perform serial two-fold dilutions across the plate.
 - Add 100 μ L of the prepared microbial inoculum to each well.
 - Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
- Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC determination to find the lowest concentration of the antimicrobial agent that kills the microorganism.

Materials:

- Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
- Sterile pipette tips or loops
- Incubator

Procedure:

- Subculturing: Following the MIC assay, take a 10-20 μ L aliquot from each well that showed no visible growth.
- Plating: Spot the aliquot onto an appropriate agar plate.
- Incubation: Incubate the plates under the same conditions as the MIC assay.
- Reading Results: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Protocol 3: Agar Disc Diffusion (Kirby-Bauer) and Cup Plate Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Materials:

- Petri dishes with appropriate agar medium
- Sterile filter paper discs or a sterile cork borer
- Microbial cultures
- Sterile swabs
- Test thiazole compounds
- Incubator

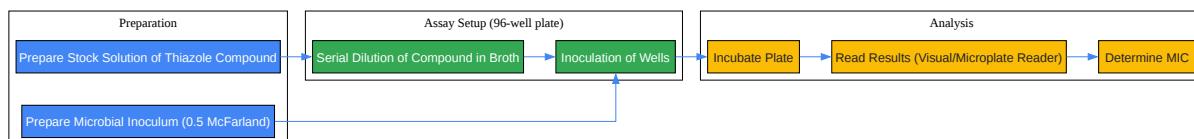
- Calipers

Procedure:

- Inoculation: Dip a sterile swab into the standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
- Application of Compound:
 - Disc Diffusion: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the agar.
 - Cup Plate Method: Use a sterile cork borer to create wells in the agar. Pipette a known volume of the test compound solution into each well.[12][13]
- Incubation: Incubate the plates under appropriate conditions.
- Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disc or well where microbial growth is inhibited) in millimeters using calipers.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.



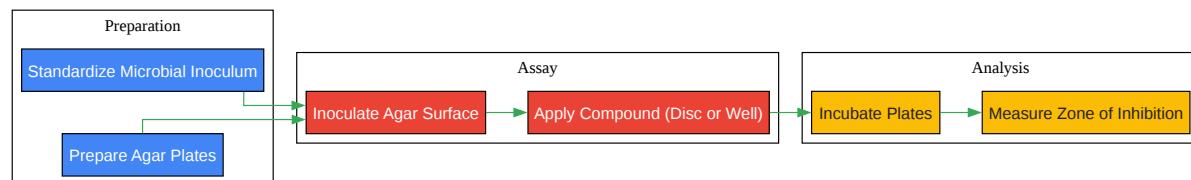
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.



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Caption: Workflow for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination.



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Caption: Workflow for Agar Diffusion Susceptibility Testing.

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